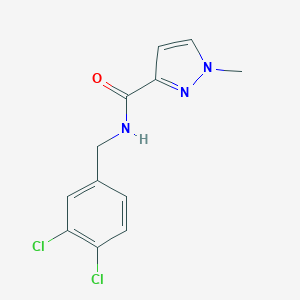![molecular formula C19H17N3O2 B213688 1-ethyl-N-[2-(phenylcarbonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B213688.png)
1-ethyl-N-[2-(phenylcarbonyl)phenyl]-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-N-[2-(phenylcarbonyl)phenyl]-1H-pyrazole-4-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
作用機序
The mechanism of action of 1-ethyl-N-[2-(phenylcarbonyl)phenyl]-1H-pyrazole-4-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. It has also been shown to bind to certain receptors in the body, such as the cannabinoid receptor CB1, which is involved in the regulation of appetite, mood, and pain.
Biochemical and Physiological Effects:
1-ethyl-N-[2-(phenylcarbonyl)phenyl]-1H-pyrazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. It has also been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurological disorders. Additionally, it has been shown to have anti-cancer properties, making it a potential candidate for the treatment of cancer.
実験室実験の利点と制限
One of the main advantages of using 1-ethyl-N-[2-(phenylcarbonyl)phenyl]-1H-pyrazole-4-carboxamide in lab experiments is its relatively low cost and ease of synthesis. Additionally, it has been shown to have a wide range of potential applications, making it a versatile compound for scientific research. However, one of the main limitations of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 1-ethyl-N-[2-(phenylcarbonyl)phenyl]-1H-pyrazole-4-carboxamide. One potential direction is to further investigate its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Another potential direction is to investigate its mechanism of action in more detail, which could lead to the development of new drugs and therapies. Additionally, further research could be conducted to investigate the potential side effects and toxicity of this compound, which could help to ensure its safety for use in humans.
合成法
The synthesis of 1-ethyl-N-[2-(phenylcarbonyl)phenyl]-1H-pyrazole-4-carboxamide involves the condensation of ethyl hydrazinecarboxylate with 2-benzoylbenzoic acid in the presence of a catalyst. The resulting product is then treated with acetic anhydride to obtain the final compound. The overall synthesis process is relatively straightforward and can be achieved in a few steps with high yield.
科学的研究の応用
1-ethyl-N-[2-(phenylcarbonyl)phenyl]-1H-pyrazole-4-carboxamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In pharmacology, it has been used to study the mechanism of action of certain enzymes and receptors. In biochemistry, it has been used to study the structure and function of proteins and nucleic acids.
特性
製品名 |
1-ethyl-N-[2-(phenylcarbonyl)phenyl]-1H-pyrazole-4-carboxamide |
|---|---|
分子式 |
C19H17N3O2 |
分子量 |
319.4 g/mol |
IUPAC名 |
N-(2-benzoylphenyl)-1-ethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C19H17N3O2/c1-2-22-13-15(12-20-22)19(24)21-17-11-7-6-10-16(17)18(23)14-8-4-3-5-9-14/h3-13H,2H2,1H3,(H,21,24) |
InChIキー |
KNHQJHWHMMPCAZ-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C=N1)C(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3 |
正規SMILES |
CCN1C=C(C=N1)C(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-methyl-N-[4-(methylsulfamoyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B213608.png)

![2-{[(2-Chlorophenoxy)acetyl]amino}-4-phenylthiophene-3-carboxamide](/img/structure/B213615.png)
![propyl 4-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate](/img/structure/B213617.png)

![5-methyl-N'-[(4-nitro-1H-pyrazol-1-yl)acetyl]-1,3-diphenyl-1H-pyrazole-4-carbohydrazide](/img/structure/B213620.png)

![Ethyl 4-carbamoyl-3-methyl-5-{[(phenylsulfanyl)acetyl]amino}thiophene-2-carboxylate](/img/structure/B213622.png)

![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B213624.png)
![5-[(3-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)furan-2-carboxamide](/img/structure/B213625.png)
